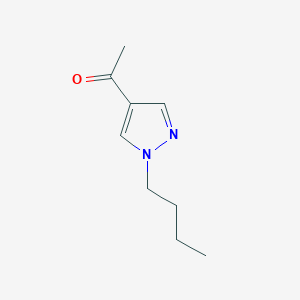
1-(1-butyl-1H-pyrazol-4-yl)ethan-1-one
Übersicht
Beschreibung
1-(1-butyl-1H-pyrazol-4-yl)ethan-1-one is a unique chemical compound that has garnered significant attention in scientific research and industry. It is related to 1-(1-Methylpyrazol-4-yl)ethanone, which has a molecular formula of CHNO, an average mass of 124.141 Da, and a monoisotopic mass of 124.063660 Da .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
“1-(1-butyl-1H-pyrazol-4-yl)ethan-1-one” is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its structure is amenable to modifications that can lead to the development of new therapeutic agents with potential analgesic, anti-inflammatory, or antipyretic effects due to the pyrazole moiety .
Material Science
In material science, this compound serves as a building block for creating novel organic frameworks. These frameworks can be used in the development of new materials with specific light absorption properties, which are valuable in solar cell technology and light-emitting diodes (LEDs) .
Agriculture
The compound’s derivatives are explored for their potential use in agriculture as part of pesticides or herbicides. The pyrazole ring can be functionalized to create compounds that interfere with the growth or reproductive cycles of pests .
Environmental Science
Research in environmental science has looked into the use of “1-(1-butyl-1H-pyrazol-4-yl)ethan-1-one” derivatives as environmental sensors. These sensors can detect pollutants or toxins in water and soil, aiding in environmental monitoring and cleanup efforts .
Biochemistry
In biochemistry, the compound is studied for its interaction with various enzymes and receptors. Understanding these interactions can lead to insights into enzyme inhibition, which is crucial for designing drugs that target specific biochemical pathways .
Eigenschaften
IUPAC Name |
1-(1-butylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-11-7-9(6-10-11)8(2)12/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBRALWZJWXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




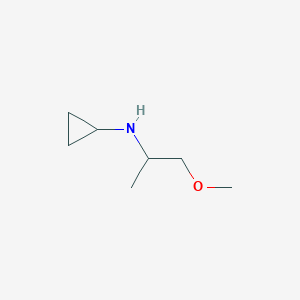
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)
![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)


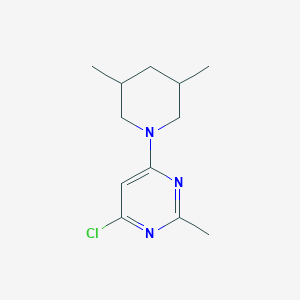
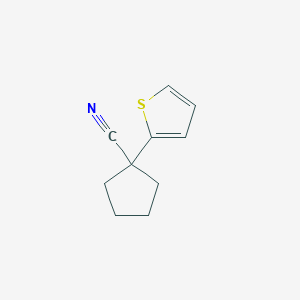
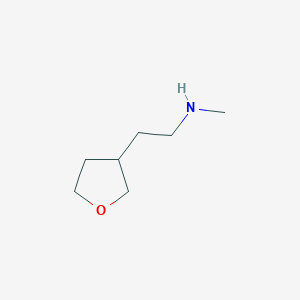

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)
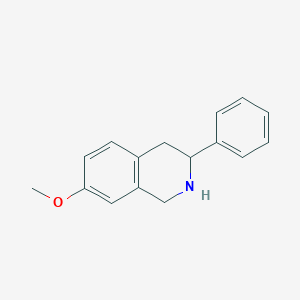
![methyl({1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1467936.png)